

"6-Oxa-2-azaspiro[3.5]nonane" derivatives and analogs

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Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.5]nonane

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An In-depth Technical Guide to **6-Oxa-2-azaspiro[3.5]nonane** Derivatives and Analogs as Neurokinin 3 (NK3) Receptor Antagonists

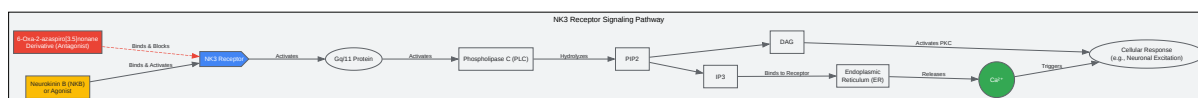
Introduction

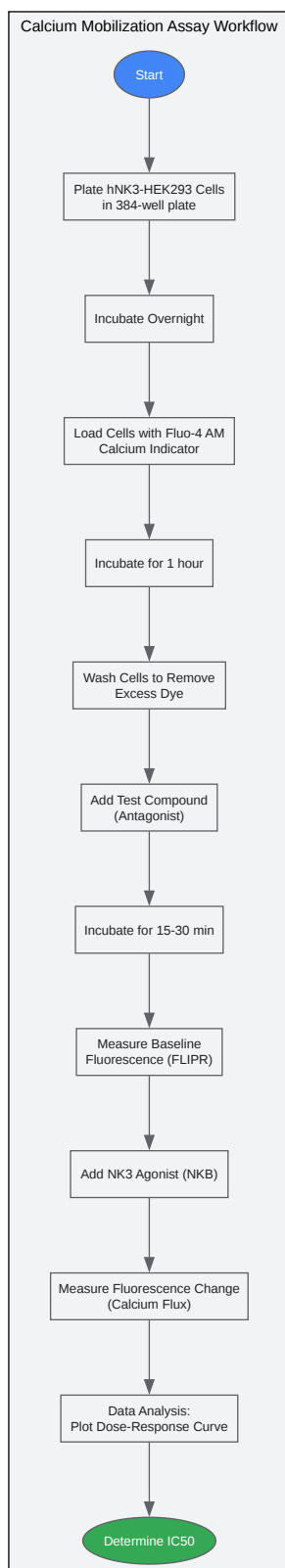
The **6-oxa-2-azaspiro[3.5]nonane** scaffold is a unique spirocyclic system that has garnered interest in medicinal chemistry due to its rigid three-dimensional structure, which can be exploited to achieve high selectivity and affinity for biological targets. This guide focuses on a series of N-substituted **6-oxa-2-azaspiro[3.5]nonane** derivatives that have been identified as potent antagonists of the neurokinin 3 (NK3) receptor. The NK3 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in regulating the release of gonadotropin-releasing hormone (GnRH) and is implicated in various sex-hormone-related disorders. Consequently, antagonists of this receptor are being investigated for therapeutic applications in conditions such as benign prostatic hyperplasia, endometriosis, and uterine fibroids.

Synthesis of the 6-Oxa-2-azaspiro[3.5]nonane Core and Derivatives

The synthesis of the **6-oxa-2-azaspiro[3.5]nonane** core and its subsequent N-alkylation is a key process in the development of these NK3 receptor antagonists. The general synthetic approach involves the construction of the spirocyclic system followed by the introduction of various substituents on the nitrogen atom to explore the structure-activity relationship (SAR).

A representative synthetic scheme for preparing N-benzyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, a key intermediate, is outlined below. The synthesis commences with the protection of 3-oxetanone, followed by a series of steps to construct the azetidine ring and subsequently the full spirocyclic system.





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